molecular formula C14H16N2O3S B2464647 Ethyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate CAS No. 898428-12-1

Ethyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate

Cat. No.: B2464647
CAS No.: 898428-12-1
M. Wt: 292.35
InChI Key: SPEYGZFTTLRFHP-UHFFFAOYSA-N
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Description

Ethyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate . The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinazolinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Carboxylic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate is unique due to its specific structural features, such as the ethyl ester group and the thioether linkage. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 3-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-2-19-13(17)7-8-20-9-12-15-11-6-4-3-5-10(11)14(18)16-12/h3-6H,2,7-9H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEYGZFTTLRFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCSCC1=NC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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